1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H16N2O5 It is characterized by the presence of a piperidine ring substituted with a methoxy group and a nitro group on the phenyl ring, and a carboxylic acid group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Nitration: The starting material, 3-methoxyphenyl, undergoes nitration to introduce the nitro group at the 4-position.
Piperidine Formation: The nitrated compound is then reacted with piperidine to form the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(3-Hydroxy-4-nitrophenyl)piperidine-4-carboxylic acid.
Reduction: Formation of 1-(3-Methoxy-4-aminophenyl)piperidine-4-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
Comparison with Similar Compounds
1-(3-Methoxy-4-aminophenyl)piperidine-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
1-(3-Hydroxy-4-nitrophenyl)piperidine-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-20-12-8-10(2-3-11(12)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGWZNJXSVMSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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